methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate
Brand Name: Vulcanchem
CAS No.: 304861-41-4
VCID: VC4997388
InChI: InChI=1S/C12H9NO3S2/c1-16-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(17)18-9/h2-6H,1H3,(H,13,14,17)/b9-6-
SMILES: COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
Molecular Formula: C12H9NO3S2
Molecular Weight: 279.33

methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate

CAS No.: 304861-41-4

Cat. No.: VC4997388

Molecular Formula: C12H9NO3S2

Molecular Weight: 279.33

* For research use only. Not for human or veterinary use.

methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate - 304861-41-4

Specification

CAS No. 304861-41-4
Molecular Formula C12H9NO3S2
Molecular Weight 279.33
IUPAC Name methyl 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate
Standard InChI InChI=1S/C12H9NO3S2/c1-16-11(15)8-4-2-7(3-5-8)6-9-10(14)13-12(17)18-9/h2-6H,1H3,(H,13,14,17)/b9-6-
Standard InChI Key JGFXKXPPIIPAFJ-TWGQIWQCSA-N
SMILES COC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Isomerism

Methyl 4-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate has the molecular formula C₁₂H₉NO₃S₂ and a molecular weight of 279.33 g/mol. Its IUPAC name reflects the E-configuration of the exocyclic double bond connecting the thiazole and benzoate moieties. The Z-isomer (CAS No. 71462348) is a distinct stereoisomer with altered spatial orientation, influencing its physicochemical and biological behavior .

Table 1: Key Chemical Properties

PropertyValue
CAS No.304861-41-4
Molecular FormulaC₁₂H₉NO₃S₂
Molecular Weight279.33 g/mol
IUPAC NameMethyl 4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate
SMILESCOC(=O)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2
InChIKeyJGFXKXPPIIPAFJ-TWGQIWQCSA-N

The thiazole ring’s conjugated system enables π-π interactions, while the ester group enhances solubility in organic solvents . The mercapto (-SH) and ketone (=O) groups contribute to hydrogen bonding and redox reactivity, critical for biological interactions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. The ¹H NMR spectrum exhibits signals for the methyl ester (δ ~3.9 ppm) and aromatic protons (δ ~7.8–8.2 ppm). The thiazole proton resonates as a singlet near δ ~7.5 ppm due to conjugation . IR stretches at ~1700 cm⁻¹ (C=O ester) and ~1250 cm⁻¹ (C-S) further validate functional groups.

Synthesis and Reaction Pathways

Conventional Synthetic Routes

The synthesis typically involves a Knoevenagel condensation between methyl 4-formylbenzoate and 2-mercapto-4-oxothiazolidine derivatives under acidic or basic conditions. Catalysts like piperidine or acetic acid facilitate imine formation, followed by cyclization to yield the thiazole ring.

Representative Reaction:

Methyl 4-formylbenzoate+2-mercapto-4-oxothiazolidineEtOH, ΔTarget Compound[1]\text{Methyl 4-formylbenzoate} + \text{2-mercapto-4-oxothiazolidine} \xrightarrow{\text{EtOH, Δ}} \text{Target Compound}[1]

Optimization and Yield

Reaction parameters such as temperature (60–80°C), solvent polarity (ethanol, DMF), and catalyst loading influence yields, which range from 45% to 65%. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the E-isomer predominantly due to thermodynamic stability .

Biological Activity and Mechanisms

Anticancer Properties

The compound’s ability to inhibit topoisomerase II and induce apoptosis has been hypothesized. In vitro studies on MCF-7 breast cancer cells report IC₅₀ values of 18 µM, suggesting selective cytotoxicity . Structural analogs with electron-withdrawing substituents on the benzene ring show enhanced potency .

Applications in Drug Discovery

Lead Compound Optimization

Modifications to the benzoate ester (e.g., replacing methyl with ethyl) or thiazole ring (e.g., introducing halogens) improve pharmacokinetic profiles. Table 2 summarizes key derivatives and their activities:

Table 2: Derivatives and Biological Activities

DerivativeModificationActivity (IC₅₀/MIC)
Ethyl ester analog-OEt instead of -OMeIC₅₀: 12 µM (MCF-7)
4-Fluoro substitution-F at benzene paraMIC: 16 µg/mL (S. aureus)
N-Methyl thiazole-CH₃ at N-positionReduced hepatotoxicity

Agrochemistry Applications

The compound’s thiol group interacts with plant pathogens’ cysteine proteases, inhibiting growth. Field trials against Phytophthora infestans (potato blight) demonstrate 70% disease suppression at 50 ppm .

Recent Advances and Future Directions

Recent patents highlight its use in photodynamic therapy agents, where the thiazole ring acts as a photosensitizer . Computational studies predict strong binding to COVID-19 main protease (Mᵖʳᵒ), suggesting antiviral potential . Future research should explore:

  • Structure-activity relationships for optimized target binding.

  • Nanoparticle delivery systems to enhance bioavailability.

  • Green synthesis methods to reduce solvent waste.

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